molecular formula C19H20N2 B2436476 2,2-Diethyl-4,5-diphenyl-2H-imidazole CAS No. 55682-35-4

2,2-Diethyl-4,5-diphenyl-2H-imidazole

Cat. No.: B2436476
CAS No.: 55682-35-4
M. Wt: 276.383
InChI Key: LWEWJNBZCOBTEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Diethyl-4,5-diphenyl-2H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, characterized by the presence of two ethyl groups and two phenyl groups attached to the imidazole ring, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethyl-4,5-diphenyl-2H-imidazole typically involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. One common method employs diethyl ammonium hydrogen phosphate as a catalyst under thermal solvent-free conditions. This method is advantageous due to its cost-effectiveness, reusability of the catalyst, and high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethyl-4,5-diphenyl-2H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2-Diethyl-4,5-diphenyl-2H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4,5-diphenyl-2H-imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, its ability to form hydrogen bonds and coordinate with metal ions enhances its binding affinity to various biological targets .

Comparison with Similar Compounds

Uniqueness: 2,2-Diethyl-4,5-diphenyl-2H-imidazole is unique due to the presence of both ethyl and phenyl groups, which influence its reactivity and binding properties. This combination of substituents provides a balance between hydrophobic and hydrophilic interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2,2-diethyl-4,5-diphenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2/c1-3-19(4-2)20-17(15-11-7-5-8-12-15)18(21-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWEWJNBZCOBTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(N=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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